BMS 599626 dihydrochloride is a potent and selective inhibitor of human epidermal growth factor receptors, specifically targeting HER1 (also known as epidermal growth factor receptor), HER2, and to a lesser extent, HER4. This compound has garnered significant attention in cancer research due to its ability to inhibit tumor cell proliferation associated with these receptors. The chemical structure of BMS 599626 dihydrochloride allows it to effectively compete with ATP for binding at the kinase domain of these receptors, thus blocking downstream signaling pathways that promote cell growth and survival.
BMS 599626 dihydrochloride is classified as a small molecule drug and is primarily used in research settings. It falls under the category of targeted therapies aimed at specific molecular targets involved in cancer progression. The compound is synthesized through various organic chemistry methods and is available from multiple chemical suppliers, including BenchChem, MedChemExpress, and Sigma-Aldrich .
The synthesis of BMS 599626 dihydrochloride involves several key steps:
The compound is noted for its potential one-step synthesis methods, which streamline the production process while maintaining efficiency and yield.
The molecular formula for BMS 599626 dihydrochloride is C27H27FN8O3·2HCl, with a molecular weight of 603.48 g/mol. The structural representation includes various functional groups that contribute to its biological activity:
This complex structure allows for interactions with the ATP-binding sites of the targeted kinases .
BMS 599626 dihydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .
BMS 599626 dihydrochloride acts primarily by inhibiting the kinase activity of HER1 and HER2 receptors. The mechanism involves:
This inhibition has been shown to effectively reduce tumor cell growth in models where HER1 and/or HER2 are overexpressed .
BMS 599626 dihydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate handling, storage, and application methods in research settings .
BMS 599626 dihydrochloride has a wide range of applications in scientific research:
Additionally, it serves as a reference standard in quality control processes within pharmaceutical development .
BMS-599626 dihydrochloride (chemical name: (3S)-3-Morpholinylmethyl-[4-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]-carbamate dihydrochloride) is a small molecule inhibitor with the molecular formula C₂₇H₂₇FN₈O₃·2HCl and a molecular weight of 603.48 g/mol [2] [7]. The compound features a stereospecific (S)-morpholine moiety critical for its biological activity. Its hydrochloride salt form enhances aqueous solubility, with documented solubility of ≥5 mg/mL in water (with gentle warming) and 100 mg/mL in DMSO [1] [7]. The free base form (BMS-599626) has a molecular weight of 530.55 g/mol (CAS: 714971-09-2), while the monohydrochloride form (CAS: 873837-23-1) weighs 567.01 g/mol [1] [4]. The crystalline solid appears white to off-white and requires storage at -20°C under anhydrous conditions for long-term stability [2] [9].
Property | Value |
---|---|
Molecular Formula | C₂₇H₂₉Cl₂FN₈O₃ |
Molecular Weight | 603.48 g/mol |
CAS Number | 1781932-33-9 |
Purity | ≥98% (HPLC) |
Solubility (Water) | ≥5 mg/mL (with gentle warming) |
Solubility (DMSO) | ≤100 mg/mL |
Storage Conditions | -20°C, anhydrous environment |
BMS-599626 dihydrochloride demonstrates potent and selective inhibition against HER1 (EGFR) and HER2 (ErbB2) tyrosine kinases, with biochemical IC₅₀ values of 20 nM and 30 nM, respectively [1] [2] [10]. It exhibits ~8-fold reduced potency against HER4 (IC₅₀ = 190 nM), confirming its primary targeting of HER1 and HER2 [1] [3]. Notably, the inhibitor maintains >100-fold selectivity against diverse off-target kinases, including VEGFR2, c-Kit, Lck, and MEK (IC₅₀ >3,000 nM) [1] [10]. This selectivity profile was established through comprehensive kinase panel screening using recombinant enzymes and cellular assays. The compound’s pan-HER specificity effectively targets tumors driven by HER1/HER2 homodimers or heterodimers, with cellular proliferation IC₅₀ values ranging between 0.24–1.0 μM across HER1/HER2-dependent cell lines (e.g., N87 gastric carcinoma, BT474 breast cancer) [3] [10].
Kinase Target | IC₅₀ (nM) | Selectivity Ratio (vs. HER1/HER2) |
---|---|---|
HER1 (EGFR) | 20 | 1x |
HER2 (ErbB2) | 30 | 1x |
HER4 | 190 | ~8x less potent |
VEGFR2 | >3,000 | >100x |
c-Kit | >3,000 | >100x |
Lck | >3,000 | >100x |
MEK | >3,000 | >100x |
BMS-599626 dihydrochloride employs divergent ATP-binding site interactions for HER1 versus HER2 inhibition. Biochemical analyses reveal it acts as a competitive ATP inhibitor for HER1 (Kᵢ = 2 nM) but functions via a non-competitive mechanism for HER2 (Kᵢ = 5 nM) [3] [10]. Structural modeling indicates the (S)-morpholine group anchors the molecule in the hydrophobic pocket of HER1’s kinase domain, forming hydrogen bonds with conserved residues (e.g., Cys773, Met769) [3]. The fluorophenyl-indazole moiety extends into the ribose binding region, sterically blocking ATP accommodation. For HER2, the inhibitor’s binding induces conformational changes that destabilize the active kinase state without directly competing with ATP [10]. Additionally, recent studies identify interactions with the ABCG2 transporter substrate-binding site at nanomolar concentrations (300 nM), though this is distinct from its primary kinase targeting [5] [6].
A key pharmacological mechanism of BMS-599626 dihydrochloride is its disruption of HER receptor dimerization. The compound potently inhibits EGF-induced HER1/HER2 heterodimer formation in tumor cells, confirmed through co-immunoprecipitation assays [1] [10]. This disruption prevents trans-autophosphorylation of tyrosine residues within the kinase domains, abrogating downstream signaling cascades. In HER2-amplified N87 gastric cancer cells, BMS-599626 (0.38 µM) reduces phosphorylation of both HER2 and AKT by >90%, while in GEO colon carcinoma cells (HER1-overexpressing), it suppresses EGF-dependent MAPK phosphorylation (IC₅₀ = 0.8 µM) [1] [3]. The combined inhibition of homodimer and heterodimer signaling translates to antiproliferative effects across in vitro models, including suppression of cyclin D/E expression, G1 cell cycle arrest, and delayed DNA repair kinetics evidenced by prolonged γ-H2AX foci [1] [4].
Cell Line | HER Status | Target Inhibition (IC₅₀) | Functional Consequence |
---|---|---|---|
N87 | HER2-amplified | pHER2: 0.38 µM; pAKT: 0.35 µM | Cell cycle arrest (G1 phase) |
GEO | HER1-overexpressed | pMAPK: 0.8 µM; pHER1: 0.75 µM | Impaired DNA repair (↑γ-H2AX foci) |
Sal2 | CD8HER2 fusion protein | pMAPK: 0.22 µM; receptor auto-p: 0.3 µM | Tumor growth inhibition in vivo |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7